![molecular formula C20H20N4O2 B2964018 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-89-1](/img/structure/B2964018.png)
3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidin-4(3H)-one core structure. This core is attached to a piperidin-4-yl group, which is further substituted with a 2-methylbenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the pyrido[2,3-d]pyrimidin-4(3H)-one core. The piperidin-4-yl group attached to it is a six-membered ring, which provides some flexibility to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The carbonyl group in the pyrimidinone ring and the benzoyl group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiviral and Antitumor Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidin, among other heterocycles, have been synthesized and evaluated for their antiviral and antitumor activities. Certain compounds in this category have shown promising activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), along with a broad spectrum of antitumor activity. Specifically, derivatives have shown moderate selectivity towards leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment (El-Subbagh et al., 2000).
Antiproliferative Activity
Another study focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines. These compounds were tested for their antiproliferative effect, and among the series, some showed significant activity on all cell lines except K562, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Crystalline Forms and Chemical Properties
Research into the crystalline forms of related compounds, such as risperidone chloride hydrate, has been conducted to understand their chemical properties better. These studies provide insights into the molecular structures, hydrogen bonding, and crystal packing, which are crucial for designing drugs with optimal solubility and bioavailability (Wang & Pan, 2006).
Antibacterial and Antioxidant Activities
Derivatives containing the pyrido[2,3-d]pyrimidin structure have also been synthesized and evaluated for their antibacterial and antioxidant activities. These studies highlight the versatility of these compounds in addressing various biological targets and underscore their potential in developing new therapeutic agents (Bhoi et al., 2016).
Future Directions
Properties
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-2-3-6-16(14)19(25)23-11-8-15(9-12-23)24-13-22-18-17(20(24)26)7-4-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZVYDDFLWRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

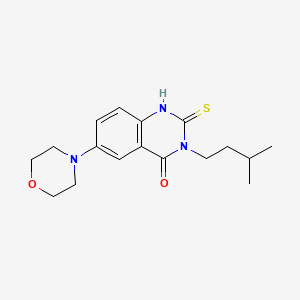

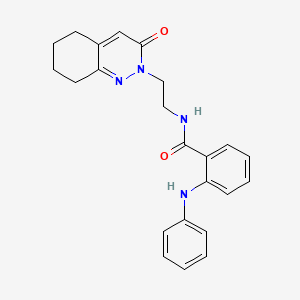
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2963940.png)

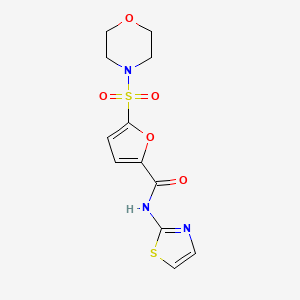
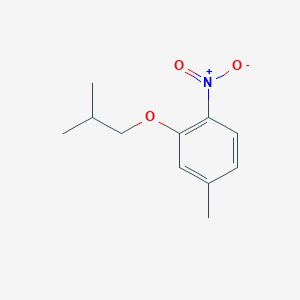
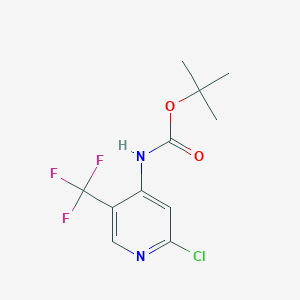
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B2963950.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2963955.png)
![2-cyclopentyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2963956.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2963957.png)
